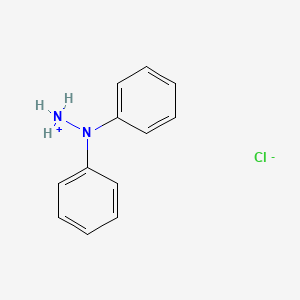

Hydrazine, 1,1-diphenyl-, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydrazine, 1,1-diphenyl-, hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications of 1,1-Diphenylhydrazine Hydrochloride

1,1-Diphenylhydrazine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is a hydrazine derivative with two phenyl groups attached to the nitrogen atoms, commonly used in chemical reactions with significant applications in scientific research and industry.

Synthesis of Other Compounds

1,1-Diphenylhydrazine hydrochloride is used as a precursor in synthesizing hydrazones and azo compounds, which are important in developing pharmaceuticals and dyes.

Example Reactions:

- Hydrazone Formation: It reacts with carbonyl compounds to form hydrazones, which are important in organic synthesis.

- Azo Coupling Reactions: It can participate in azo coupling reactions, forming azo dyes used in the textile and food industries.

1,1-Diphenylhydrazine hydrochloride has multifaceted biological activities, including its potential as a reagent in biochemical assays and its implications in toxicology and carcinogenic studies.

Antioxidant Properties

Research indicates that derivatives of 1,1-Diphenylhydrazine hydrochloride exhibit antioxidant activity and potential as persistent free radicals, which are valuable in various biochemical applications. The ability of these derivatives to scavenge free radicals has been evaluated using the DPPH assay, demonstrating significant antioxidant capacity.

Cytotoxicity and Mutagenicity

1,1-Diphenylhydrazine hydrochloride has been studied for its cytotoxic effects on various cell lines. Studies revealed that administration of 1,1-Diphenylhydrazine hydrochloride resulted in significant inhibition of DNA synthesis, suggesting potential mutagenic effects and aligning with concerns regarding the compound's carcinogenic potential. Studies have shown that 1,1-Diphenylhydrazine hydrochloride can induce neoplastic changes in laboratory animals when administered over prolonged periods.

Carcinogenicity Studies

Chronic exposure to 1,1-Diphenylhydrazine hydrochloride led to an increase in liver tumors in rats and mice. The compound was administered via dietary exposure, resulting in hepatocellular carcinomas and other neoplastic nodules, suggesting that 1,1-Diphenylhydrazine hydrochloride may act as a carcinogen, particularly affecting liver tissue.

Hepatic Effects

Systematic reviews of the health effects associated with 1,1-Diphenylhydrazine hydrochloride exposure highlighted liver toxicity as a critical endpoint. In chronic studies, rats exhibited liver hypertrophy and degenerative changes such as fatty metamorphosis and necrosis following administration.

Reactions with Metal Complexes

1,1-Diphenylhydrazine hydrochloride acts as a ligand, specifically forming hydrazido(2-) complexes. This interaction involves the donation of electrons from the nitrogen atoms of the hydrazine derivative. The resulting complexes exhibit octahedral geometries, with the hydrazido(2-) groups coordinating to the metal center in a monodentate fashion.

Synthesis of Organic Materials with Optical Properties

1,1-Diphenylhydrazine hydrochloride can react with specific aldehydes, like phthalaldehyde and isophthalaldehyde, to synthesize hydrazone derivatives that emit blue light. These derivatives exhibit blue photoluminescence, with emission wavelengths ranging from 458 to 478 nm, making them potentially suitable for applications in organic electroluminescent devices, particularly for developing blue-emitting materials.

Analytical Techniques for Characterization

The characterization of compounds derived from 1,1-Diphenylhydrazine hydrochloride typically involves a combination of techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and bonding of the compound.

- Fourier-Transform Infrared (FT-IR) spectroscopy: Identifies functional groups and characterizes chemical bonds present in the molecule.

- Elemental analysis (C, H, N): Determines the percentage composition of carbon, hydrogen, and nitrogen, confirming the molecular formula and purity.

- X-ray crystallography: Provides detailed three-dimensional structural information, including bond lengths and angles, for crystalline samples.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant Properties | Derivatives exhibit antioxidant activity, scavenging free radicals. |

| Cytotoxicity | Shows cytotoxic effects on various cell lines and inhibits DNA synthesis. |

| Carcinogenicity | Chronic exposure can lead to liver tumors in animal studies. |

| Hepatic Effects | Exposure is associated with liver toxicity, hypertrophy, and degenerative changes. |

特性

IUPAC Name |

(N-phenylanilino)azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDWFNUOXEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[NH3+].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-47-2, 29666-92-0 |

Source

|

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029666920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。